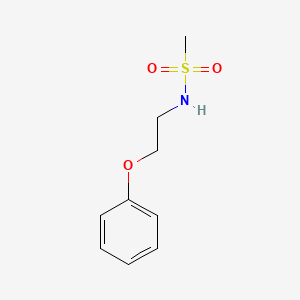

N-(2-phenoxyethyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(11,12)10-7-8-13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUASGJYEMJXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Phenoxyethyl Methanesulfonamide

Established Synthetic Routes for N-(2-phenoxyethyl)methanesulfonamide Core Structure

The primary and most direct method for synthesizing the this compound core structure involves the reaction of 2-phenoxyethanamine with methanesulfonyl chloride. This reaction is a standard procedure for the formation of sulfonamides.

Precursor Synthesis and Intermediate Chemistry

The key precursor for the synthesis of this compound is 2-phenoxyethanamine. This intermediate can be synthesized through several routes. One common method involves the reaction of phenol (B47542) with 2-chloroacetonitrile, followed by reduction of the nitrile group to an amine. Another approach is the reaction of phenol with 2-bromoethanol, followed by conversion of the resulting alcohol to an amine via methods such as the Gabriel synthesis or by reaction with ammonia. researchgate.net A patented industrial process describes the synthesis of 2-alkoxyphenoxyethanamines by reacting an ortho-substituted phenol with a 2-alkyloxazoline to form a 2-alkoxyphenoxyethylacetamide intermediate, which is then hydrolyzed to the desired phenoxyethanamine. researchgate.net

The other key reactant, methanesulfonyl chloride, is a commercially available organosulfur compound. It can be prepared by the chlorination of methanesulfonic acid or by the reaction of methane (B114726) with sulfuryl chloride in a radical reaction. rsc.org

Reaction Conditions and Optimization Strategies for this compound

The sulfonylation of 2-phenoxyethanamine with methanesulfonyl chloride is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this purpose include pyridine, triethylamine, or an aqueous solution of sodium hydroxide. The reaction is generally performed in a suitable aprotic solvent such as dichloromethane, diethyl ether, or tetrahydrofuran.

A patent for the related compound, 2-phenoxymethanesulfonanilide, describes a synthesis using o-aminodiphenyl ether and methanesulfonyl chloride in an N,N-dimethylaniline solvent at a temperature of 75-90°C for 20-26 hours. organic-chemistry.org While the reactants are different, this provides a starting point for optimizing the synthesis of this compound. Optimization strategies would involve screening different bases, solvents, reaction temperatures, and reaction times to maximize the yield and purity of the final product. For instance, milder conditions might be achieved by using a more reactive sulfonylating agent or by employing a catalyst.

Below is a table summarizing potential reaction conditions based on general sulfonamide synthesis protocols.

| Parameter | Condition |

| Reactants | 2-Phenoxyethanamine, Methanesulfonyl chloride |

| Solvent | Dichloromethane, Diethyl ether, Tetrahydrofuran, N,N-Dimethylaniline |

| Base | Pyridine, Triethylamine, Sodium hydroxide |

| Temperature | 0°C to 90°C |

| Reaction Time | 1 to 26 hours |

Novel Synthetic Approaches to this compound Derivatives

Recent advancements in synthetic chemistry have opened new avenues for the synthesis of this compound derivatives, including stereoselective methods and the application of green chemistry principles.

Stereoselective Synthesis of this compound Analogues

The introduction of chirality into the this compound scaffold can lead to analogues with distinct properties. Stereoselective synthesis can be achieved by using chiral precursors or by employing asymmetric catalytic methods.

The asymmetric synthesis of the key precursor, chiral 2-phenoxyethanamine, is a critical step. Recent reviews highlight the use of transition metal catalysis for the asymmetric synthesis of 2-arylethylamines. nih.govnih.gov These methods often involve the asymmetric hydrogenation of enamides or the kinetic resolution of racemic amines. For example, chiral phosphoric acid catalysis has been used for the synthesis of axially chiral allenes and styrenes, which could potentially be adapted for the synthesis of chiral phenoxyethylamines. researchgate.net Another approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been extensively used for the asymmetric synthesis of a wide variety of amines. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing interest. rsc.orgmdpi.com These methods aim to reduce the environmental impact of chemical processes by using less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

For the synthesis of this compound, green approaches could include:

Use of water as a solvent: Performing the sulfonylation reaction in water can eliminate the need for volatile organic solvents. mdpi.com

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.netrsc.org

Catalyst-free conditions: The development of catalyst-free methods, for example using neutral alumina (B75360) as a dehydrating agent, can simplify the reaction setup and purification. nih.gov

Alternative sulfonating agents: Exploring less hazardous alternatives to sulfonyl chlorides, such as sulfonic acids or their derivatives, can improve the safety profile of the synthesis. organic-chemistry.org

Chemical Modifications and Analogue Development Strategies

The this compound scaffold can be chemically modified at several positions to generate a library of analogues for various applications. Key modification sites include the phenyl ring, the ethyl linker, and the sulfonamide nitrogen.

Functionalization of the phenyl ring can be achieved through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, on the phenol precursor before its conversion to 2-phenoxyethanamine. These modifications allow for the introduction of a wide range of substituents that can modulate the electronic and steric properties of the molecule.

Modifications to the ethyl linker are less common but could involve the introduction of substituents to create chiral centers, as discussed in the stereoselective synthesis section.

Derivatization of the sulfonamide nitrogen is a common strategy. The hydrogen on the nitrogen can be replaced with various alkyl or acyl groups. N-acylation can be achieved by reacting the parent sulfonamide with an acyl chloride or anhydride (B1165640) in the presence of a base. nih.gov These acylsulfonamide derivatives are often explored as bioisosteres of carboxylic acids.

The following table provides examples of synthesized analogues and their synthetic strategies.

| Analogue | Synthetic Strategy |

| N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide | Sonogashira cross-coupling of an iodinated precursor with 3-phenoxyprop-1-yne. rsc.org |

| N-Alkyl sulfonamides | N-alkylation of the sulfonamide using alcohols as green alkylating agents with a manganese dioxide catalyst. organic-chemistry.org |

| Sulfondiimidamides | A two-step synthesis from organometallic reagents, an unsymmetrical sulfurdiimide, and amines, with an iodine(III)-mediated amination as the key step. nih.gov |

Strategies for Structural Diversification of the Phenoxyethyl Moiety

There is a lack of specific studies detailing the structural diversification of the phenoxyethyl moiety in this compound. However, standard organic synthesis techniques allow for hypothetical modifications to this part of the molecule to explore structure-activity relationships (SAR).

Substitution on the Phenoxy Ring: The aromatic ring of the phenoxy group is a prime target for substitution to modulate the compound's electronic and steric properties. Halogenation (e.g., with fluorine, chlorine, bromine) is a common strategy in medicinal chemistry to enhance metabolic stability or introduce a handle for further reactions like Suzuki coupling. Other modifications could include the introduction of alkyl, alkoxy, or nitro groups. For instance, the synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide involves the reaction of 5-methoxy-2-phenoxyaniline (B1588703) with methanesulfonyl chloride, indicating that substituted phenoxy aniline (B41778) precursors can be used to generate diverse analogs. mdpi.com

Modification of the Ethyl Linker: The two-carbon ethyl linker could also be a point of diversification. Strategies could involve:

Chain Homologation: Extending or shortening the alkyl chain could alter the molecule's flexibility and spatial orientation, potentially impacting its interaction with biological targets.

Introduction of Rigidity: Incorporating a double bond to create a phenoxyethenyl derivative or integrating the linker into a cyclic system could restrict conformational freedom, which can sometimes lead to increased potency or selectivity.

Introduction of Functional Groups: Adding hydroxyl or keto groups to the linker could introduce new hydrogen bonding capabilities.

The following table illustrates hypothetical structural modifications to the phenoxyethyl moiety and their potential impact on physicochemical properties, based on general medicinal chemistry principles.

| Modification Site | Example Substituent | Potential Impact on Properties |

| Phenoxy Ring (para-position) | -Cl, -F | Increased lipophilicity, altered electronic distribution, potential for halogen bonding. |

| Phenoxy Ring (ortho-, meta-positions) | -OCH3, -CH3 | Altered steric profile, potential for new metabolic pathways. |

| Ethyl Linker | Chain extension (propyl) | Increased lipophilicity and flexibility. |

| Ethyl Linker | Introduction of a carbonyl group | Increased polarity, potential for hydrogen bond acceptance. |

Modifications of the Sulfonamide Group for Enhanced Biological Activity

The sulfonamide group (-SO2NH-) is a critical pharmacophore in a vast array of therapeutic agents due to its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry. researchgate.net While specific studies on modifying the sulfonamide of this compound are absent, general strategies from the broader sulfonamide literature can be considered.

N-Alkylation/N-Arylation: The acidic proton on the sulfonamide nitrogen can be replaced with various alkyl or aryl groups. This modification eliminates a hydrogen bond donor site and increases lipophilicity, which can affect cell permeability and target binding. For example, N-acylsulfonamides are often synthesized as bioisosteres of carboxylic acids. nih.gov

Replacement of the Methane Group: The methyl group on the sulfonyl moiety can be replaced with other substituents to explore SAR. Replacing the methyl group with a larger alkyl or an aryl group (e.g., creating a benzenesulfonamide) would significantly alter the steric and electronic properties of the molecule. Research on chalconesulfonamides has shown that substituting a methanesulfonamide (B31651) with a benzenesulfonamide (B165840) can lead to increased biological activity, attributed to the phenyl group's ability to engage in hydrophobic interactions within a binding pocket. researchgate.net

Bioisosteric Replacement: The entire sulfonamide group could be replaced with other acidic functional groups known as bioisosteres, such as a carboxylic acid or a tetrazole, to investigate the necessity of the sulfonamide moiety for any potential biological activity.

The table below summarizes potential modifications to the sulfonamide group and their rationale.

| Modification Type | Example Modification | Rationale / Potential Effect |

| N-Substitution | N-Methylation | Remove H-bond donor, increase lipophilicity. |

| Sulfonyl Group Modification | Replace -CH3 with -Ph | Increase steric bulk, introduce potential for π-π stacking interactions. |

| Sulfonyl Group Modification | Replace -CH3 with -CF3 | Increase acidity of N-H proton, alter electronic properties. |

| Bioisosteric Replacement | Replace -SO2NH- with -CONH- | Change geometry and hydrogen bonding pattern. |

Prodrug Design for this compound Systems

No specific prodrugs of this compound have been described in the literature. However, the structure contains a key functional group amenable to prodrug design: the sulfonamide N-H group. Prodrugs are inactive derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. nih.gov This strategy is often used to improve properties such as solubility, permeability, or site-specific delivery. rsc.org

The acidic nature of the sulfonamide proton makes it a suitable handle for attaching various promoieties. A common strategy involves creating N-acylsulfonamides or N-acyloxymethylsulfonamides. These linkages can be designed to be cleaved by esterase enzymes in the body, releasing the parent sulfonamide.

Another approach could involve designing a sulfenamide (B3320178) prodrug. This involves forming a linkage between the sulfonamide nitrogen and a thiol-based promoiety. nih.gov Such prodrugs can be designed to release the parent drug under specific physiological conditions.

Potential prodrug strategies are outlined in the table below.

| Prodrug Strategy | Promoieties | Cleavage Mechanism | Potential Advantage |

| N-Acylsulfonamide | Acetyl, Propionyl | Enzymatic (e.g., amidases) | Masking polarity, improving lipophilicity. |

| N-Acyloxymethyl Ethers | Pivaloyloxymethyl (POM) | Enzymatic (esterases) followed by spontaneous chemical cleavage | Improved membrane permeability. |

| Amino Acid Conjugates | Valine, Leucine | Enzymatic (peptidases), potential for transporter-mediated uptake | Enhanced absorption via amino acid transporters. mdpi.com |

| Sulfenamide Prodrugs | Cysteine methyl ester | Chemical/Enzymatic reduction | Tunable release rates, potential for improved solubility. nih.gov |

Molecular Mechanisms of Action of N 2 Phenoxyethyl Methanesulfonamide

Identification of Primary Molecular Targets

No studies documenting the primary molecular targets of N-(2-phenoxyethyl)methanesulfonamide were identified.

Receptor Binding Studies and Affinities (e.g., adrenoceptors)

Information regarding receptor binding studies and the affinity of this compound for any receptors, including adrenoceptors, is not available in the current scientific literature.

Enzyme Inhibition or Activation Profiles (e.g., cyclooxygenase enzymes)

There are no published data on the enzymatic inhibition or activation profiles of this compound. Specifically, its effects on enzymes such as cyclooxygenases have not been reported.

Ion Channel Modulation and Electrophysiological Effects

The effects of this compound on ion channel function and its electrophysiological effects have not been characterized in any available research.

Intracellular Signaling Cascades Affected by this compound

Research detailing the impact of this compound on intracellular signaling cascades is not available.

Upstream and Downstream Signaling Events

There is no information available to describe the upstream or downstream signaling events that may be modulated by this compound.

Impact on Gene Expression and Proteomic Profiles

No studies have been published that investigate the impact of this compound on gene expression or proteomic profiles.

No Publicly Available Research on the Molecular Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings detailing the molecular mechanisms of action for the chemical compound this compound were identified. Therefore, it is not possible to provide a detailed article on its pharmacological efficacy within anti-inflammatory, neurotransmitter, or cell proliferation and apoptosis pathways.

Extensive and targeted searches were conducted to locate studies investigating the effects of this compound on key cellular signaling pathways. These searches included, but were not limited to, the compound's potential interactions with:

Anti-inflammatory Signaling Pathways: Including NF-κB and Nrf2 signaling.

Neurotransmitter Systems: Focusing on modulation of serotonin and adrenergic receptors.

Cell Proliferation and Apoptosis Pathways: Investigating effects on caspases, Bcl-2 family proteins, cyclins, and cyclin-dependent kinases (CDKs).

The scientific and medical databases queried did not yield any publications, clinical trials, or research data that would allow for a scientifically accurate and informative discussion of the compound's activities in these areas. While general information on these signaling pathways is abundant, there is no specific evidence linking them to this compound.

Consequently, the creation of an article with the requested detailed structure, including research findings and data tables, cannot be fulfilled at this time due to the absence of primary research on this specific chemical entity. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of N 2 Phenoxyethyl Methanesulfonamide and Its Analogues

Computational Approaches in SAR Analysis

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules over time. These simulations can provide insights into the conformational preferences of a molecule, meaning the different three-dimensional shapes it can adopt, and the stability of its binding to a biological target, such as a protein.

For many sulfonamide-containing compounds, MD simulations have been instrumental in elucidating their mechanism of action. For example, simulations have been used to study the binding of sulfonamide inhibitors to enzymes, revealing key interactions that contribute to their potency and selectivity. This often involves analyzing parameters such as root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex and root-mean-square fluctuation (RMSF) to understand the flexibility of different parts of the molecule and its target.

Identification of Key Pharmacophoric Features for Desired Biological Activity

Pharmacophore modeling is a crucial aspect of drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. This "pharmacophore" serves as a template for designing new molecules with similar or improved activity.

The development of pharmacophore models for various classes of sulfonamide derivatives has been reported in the scientific literature. These studies often involve aligning a set of active molecules and abstracting their common features. For instance, a common pharmacophore for a series of sulfonamide-based enzyme inhibitors might include an aromatic ring, a hydrogen bond acceptor, and a hydrophobic feature arranged in a specific spatial orientation.

As with molecular dynamics simulations, there is a lack of published research focused on identifying the key pharmacophoric features of N-(2-phenoxyethyl)methanesulfonamide for any particular biological activity. Without a set of biologically active analogues and their corresponding activity data, it is not possible to construct or present a validated pharmacophore model for this specific compound.

Preclinical Pharmacological Investigations of N 2 Phenoxyethyl Methanesulfonamide

In Vitro Cellular Models for Mechanistic Elucidation and Target Engagement

In the realm of preclinical drug discovery, in vitro cellular models are fundamental for the initial characterization of a compound's biological activity. These systems, which involve the use of living cells grown in a controlled laboratory environment, allow researchers to dissect molecular mechanisms and identify how a new chemical entity interacts with cellular components. For the compound N-(2-phenoxyethyl)methanesulfonamide, however, a thorough review of publicly available scientific literature reveals a notable absence of specific studies utilizing such models to investigate its mechanistic properties or target engagement. The following sections describe the established methodologies that would be employed for such an investigation.

Cell Line Studies for Receptor Activation or Enzyme Inhibition

Cell line studies represent a cornerstone of early-stage pharmacological research. These studies utilize immortalized cells that can be cultured indefinitely, providing a consistent and reproducible system for assessing the effects of a compound on specific molecular targets. Researchers employ these models to determine if a compound can activate or block a receptor, or inhibit the activity of an enzyme. For instance, in the investigation of novel anti-inflammatory agents, cell lines like RAW 264.7 macrophages might be used to assess the inhibition of enzymes such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). Similarly, various human cancer cell lines (such as COLO-205, HEP-2, A-549, and IMR-32) are routinely used to screen for anticancer activity and determine the percentage of growth inhibition.

While these methods are standard in the field, there is no published research detailing the screening of this compound for its effects on receptor activation or enzyme inhibition in any specific cell line. A hypothetical data table for an enzyme inhibition study is presented below to illustrate how such data would be represented.

Hypothetical Data: Enzyme Inhibition Profile

| Target Enzyme | Assay Type | Test Concentration (µM) | % Inhibition (Mean ± SD) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Cell-free | 10 | 12.5 ± 2.1 |

| 5-Lipoxygenase (5-LOX) | Cell-based | 10 | 8.3 ± 1.5 |

| mPGES-1 | Cell-free | 10 | 15.7 ± 3.4 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Primary Cell Cultures in Mechanistic Studies

Primary cell cultures involve isolating cells directly from living tissue. Unlike cell lines, these cells have a finite lifespan and more closely represent the physiology of their tissue of origin. This makes them invaluable for more detailed mechanistic studies. For example, primary human nasal epithelial cells can be cultured to study drug transporter gene expression and create models of the nasal epithelial barrier. The culture conditions, such as whether the cells are grown at an air-liquid or liquid-liquid interface, can significantly influence their properties and gene expression.

Despite the utility of these models for providing deeper biological insights, there are no available studies that have employed primary cell cultures to elucidate the mechanisms of action of this compound.

In Vivo Animal Models for Efficacy and Mechanistic Studies

Disease Models (e.g., antiarrhythmic, neuroprotection, anti-mycobacterial, anti-cancer)

A wide array of animal models exists to test the efficacy of compounds against specific diseases.

Antiarrhythmic Models: To assess antiarrhythmic potential, researchers often use canine or rodent models where cardiac arrhythmias are induced by agents like digitalis or adrenaline, or by procedures such as coronary ligation. The effectiveness of a test compound is then evaluated by its ability to suppress these induced arrhythmias.

Neuroprotection Models: For neuroprotection, animal models of stroke or nerve injury are common. For example, the optic nerve crush model in rats is used to evaluate a compound's ability to protect retinal ganglion cells and preserve visual function. Another approach involves inducing excitotoxicity with agents like glutamate (B1630785) to test the neuroprotective effects of cannabinoid receptor agonists.

Anti-mycobacterial Models: The evaluation of anti-mycobacterial agents often involves in vitro screening against strains like Mycobacterium tuberculosis followed by in vivo studies in infected animal models.

Anti-cancer Models: In oncology research, human tumor cells are often implanted into immunodeficient mice (xenograft models) to study the effect of a compound on tumor growth. Other models, such as the L1210 leukemia model in mice, are also utilized.

Despite the availability of these well-established models, there is no published evidence of this compound having been tested for efficacy in any of these, or other, disease models. A hypothetical data table for an anti-cancer study is presented below for illustrative purposes.

Hypothetical Data: In Vivo Anti-Cancer Efficacy

| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|---|

| A549 Xenograft (Mouse) | Vehicle Control | 0 | 0 |

| A549 Xenograft (Mouse) | Compound X | 45 | 60 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators that can be used to assess the safety and efficacy of a new drug during preclinical development. The identification and validation of biomarkers in animal models is a crucial step for translating research findings to clinical settings. These biomarkers can be molecular, cellular, or physiological changes that correlate with a biological response or a disease state. For instance, in neuroprotection studies, the levels of inflammatory markers like iNOS and COX-2 can serve as biomarkers for treatment response.

The process of biomarker qualification is a formal regulatory endorsement that provides certainty on how a biomarker can be used in drug development. There are currently no published studies that identify or validate any preclinical biomarkers specifically for this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlations in Animal Models

There is currently no publicly available scientific literature detailing the pharmacokinetic/pharmacodynamic (PK/PD) correlations of this compound in any animal models. PK/PD studies are crucial in drug development to establish a relationship between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). Without experimental data, it is impossible to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, or to correlate any potential therapeutic effects or toxicities with specific plasma or tissue concentrations.

Comparative Studies with Reference Compounds and Established Therapeutic Agents

No comparative studies of this compound with any reference compounds or established therapeutic agents have been found in the published scientific literature. Such studies are essential to understand the relative potency, efficacy, and potential advantages or disadvantages of a new chemical entity compared to existing standards of care or well-characterized pharmacological tools. The absence of this data means that the pharmacological profile of this compound in relation to other compounds is unknown.

Metabolic Fate and Pharmacokinetics Pk of N 2 Phenoxyethyl Methanesulfonamide in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The investigation of a compound's ADME properties is a cornerstone of preclinical drug development. These studies are essential for understanding how a substance is taken up by, moves within, is chemically altered by, and finally removed from a biological system. This information is critical for predicting a compound's potential efficacy and for designing safety and toxicology studies.

Preclinical ADME studies are typically conducted in various animal species, such as rodents (mice and rats) and non-rodents (dogs and monkeys), to identify a species with a metabolic profile most similar to humans. nih.gov The selection of an appropriate animal model is crucial for the extrapolation of preclinical data to predict human pharmacokinetics. nih.gov These studies often involve the administration of the test compound, sometimes radiolabeled, to track its journey through the body.

In Vitro Metabolic Stability (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental early-stage screens in drug discovery. nih.gov These assays predict how extensively a compound will be metabolized in the body, which in turn influences its half-life and oral bioavailability. nih.gov The primary systems used are liver microsomes and hepatocytes. mdpi.com

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. mdpi.com Incubating a compound with liver microsomes in the presence of necessary cofactors (like NADPH for CYPs) allows for the assessment of Phase I metabolic stability. mdpi.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and metabolic half-life. mdpi.com

Hepatocytes: These are whole liver cells and contain a broader range of both Phase I and Phase II metabolizing enzymes. mdpi.com Using hepatocytes provides a more comprehensive picture of a compound's metabolic fate as it can assess the combined effects of uptake, metabolism, and biliary excretion. mdpi.com

A typical in vitro metabolic stability study would involve the incubation of N-(2-phenoxyethyl)methanesulfonamide with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog, monkey). The percentage of the compound remaining at different time points would be quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Representative Data Format for In Vitro Metabolic Stability

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes | Dog Liver Microsomes | Monkey Liver Microsomes |

| Half-life (t½, min) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available | Data not available | Data not available | Data not available |

This table illustrates the typical format for presenting in vitro metabolic stability data. No actual data is available for this compound.

Metabolite Identification and Characterization

Identifying the metabolites of a new chemical entity is a critical step in understanding its biotransformation. This process, known as metabolite profiling, helps to elucidate the metabolic pathways and identify any potentially active or reactive metabolites.

The process typically involves incubating the parent compound with in vitro systems like liver microsomes or hepatocytes, or analyzing samples from in vivo studies (e.g., plasma, urine, feces). Advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are used to detect and structurally characterize the metabolites. By comparing the mass spectra of the metabolites with that of the parent compound, researchers can identify modifications such as hydroxylation, demethylation, glucuronidation, or sulfation.

For this compound, potential metabolic pathways could involve hydroxylation of the phenoxy or ethyl groups, N-demethylation of the methanesulfonamide (B31651) moiety, or cleavage of the ether linkage. Subsequent Phase II conjugation with glucuronic acid or sulfate (B86663) would also be investigated.

Tissue Distribution Studies in Animal Models

Tissue distribution studies are performed to understand where a compound and its metabolites accumulate in the body after administration. This information is vital for identifying target organs for efficacy and potential toxicity. These studies are typically conducted in a relevant animal species, often using a radiolabeled version of the compound to facilitate detection.

Following administration, various tissues and organs are collected at different time points and the concentration of the compound and its metabolites is measured. Whole-body autoradiography (WBA) is a technique that can provide a visual representation of the distribution of the radiolabeled compound throughout the entire animal body.

Enzymatic Pathways Involved in this compound Metabolism

The metabolism of xenobiotics is primarily carried out by a variety of enzymes, with the liver being the main site of this activity. Understanding which specific enzymes are responsible for metabolizing a compound is crucial for predicting potential drug-drug interactions and inter-individual variability in its pharmacokinetics.

Role of Cytochrome P450 (CYP) Isoforms

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast number of drugs and other xenobiotics. nih.gov These enzymes typically catalyze oxidative reactions, such as hydroxylations, dealkylations, and oxidations. nih.gov

To identify the specific CYP isoforms involved in the metabolism of a compound, several in vitro approaches are used:

Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones can metabolize it.

CYP-Specific Chemical Inhibitors: The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A reduction in metabolism in the presence of a particular inhibitor suggests the involvement of that CYP isoform.

Given the structure of this compound, it is plausible that CYP enzymes could be involved in its metabolism, potentially through hydroxylation of the aromatic ring or O-dealkylation. nih.gov

Involvement of Other Metabolizing Enzymes (e.g., UGT, SULT)

Phase II metabolizing enzymes catalyze conjugation reactions, where an endogenous molecule is added to the parent compound or its Phase I metabolite to increase its water solubility and facilitate its excretion. xenotech.com The most common Phase II enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). xenotech.com

UDP-glucuronosyltransferases (UGTs): These enzymes transfer glucuronic acid to a substrate. nih.gov UGTs are present in the liver and other tissues and play a significant role in the metabolism of many drugs. nih.gov

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. xenotech.com SULTs are also widely distributed throughout the body. xenotech.com

To determine the involvement of UGTs and SULTs in the metabolism of this compound, in vitro assays would be conducted using liver microsomes (for UGTs, supplemented with the cofactor UDPGA) and liver cytosol (for SULTs, supplemented with PAPS). The formation of glucuronide and sulfate conjugates would be monitored by LC-MS/MS.

Despite a comprehensive search for scientific literature, no specific preclinical data on the metabolic fate and pharmacokinetics, particularly the excretion routes and mechanisms, of the chemical compound this compound could be located in the public domain.

Extensive searches were conducted using the chemical name and its associated CAS number (113452-09-4) across multiple scientific databases. The search queries were designed to identify any available research detailing the excretion of this compound in preclinical models, including studies on urinary and fecal elimination, as well as the mechanisms governing these processes.

The search results yielded general information on the principles of pharmacokinetics and drug metabolism, along with data for other, unrelated compounds. However, no studies were found that specifically investigated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Therefore, the generation of an article with detailed research findings and data tables as requested is not possible at this time due to the absence of publicly available scientific information on this specific compound.

Advanced Analytical Methodologies for N 2 Phenoxyethyl Methanesulfonamide Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental for the separation, identification, and quantification of N-(2-phenoxyethyl)methanesulfonamide. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and applicability to a wide range of compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, given its moderate polarity.

A typical RP-HPLC method for a structurally similar compound, N-(2-phenylethyl)methanesulfonamide, utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or formate (B1220265) buffer, to control the pH and ensure good peak shape. sielc.com For UV detection, the phenoxy group in this compound provides a chromophore that allows for sensitive detection at a specific wavelength, typically around 258 nm.

Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. This involves assessing parameters such as linearity, accuracy, precision, specificity, and robustness. The data generated from these validation studies are essential for the routine quality control of this compound and for its quantification in various samples.

Below is an interactive data table summarizing typical HPLC parameters that could be employed for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid | Eluent to carry the analyte through the column. The organic modifier and acid control retention and peak shape. |

| Flow Rate | 1.0 mL/min | Influences retention time and separation efficiency. |

| Detection | UV at 258 nm | Quantifies the analyte based on its absorbance of UV light. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Column Temperature | 30 °C | Affects viscosity of the mobile phase and retention time. |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds. However, direct analysis of sulfonamides like this compound by GC can be challenging due to their low volatility and potential for thermal degradation. To overcome these limitations, derivatization is a common and often necessary step. oup.comnih.gov

The primary purpose of derivatization is to convert the polar N-H group of the sulfonamide into a less polar, more volatile, and more thermally stable derivative. A widely used derivatization agent is diazomethane, which methylates the sulfonamide at the N1 position. oup.com Other derivatizing agents, such as pentafluoropropionic acid anhydride (B1165640), can also be used. nih.gov

Once derivatized, the compound can be analyzed on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. oup.comnih.gov

The following interactive data table outlines potential GC conditions for the analysis of derivatized this compound.

| Parameter | Typical Value/Condition | Purpose |

| Derivatization Agent | Diazomethane or Pentafluoropropionic Anhydride | To increase volatility and thermal stability of the analyte. |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | Stationary phase for separating the derivatized analyte. |

| Carrier Gas | Helium or Nitrogen | Mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | To ensure rapid volatilization of the sample. |

| Oven Temperature Program | e.g., Initial 150°C, ramp to 280°C at 10°C/min | To achieve optimal separation of the analyte from other components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the analyte. |

Mass Spectrometry (MS) Applications in Metabolic Studies and Target Engagement

Mass Spectrometry (MS) is an indispensable tool in the study of this compound, providing critical information on its metabolism and interactions with biological targets. When coupled with a separation technique like liquid chromatography (LC-MS), it offers high sensitivity and specificity.

LC-MS/MS for Metabolite Profiling

Understanding the metabolic fate of this compound is crucial for evaluating its biological activity and potential toxicity. LC-MS/MS is the gold standard for metabolite profiling, enabling the identification and quantification of metabolites in complex biological matrices such as plasma, urine, and feces. nih.gov

In a typical workflow, biological samples are collected after administration of the compound and are then subjected to extraction and analysis by LC-MS/MS. nih.gov The mass spectrometer is operated in a data-dependent acquisition mode, where full-scan MS data is acquired to detect potential metabolites, followed by tandem MS (MS/MS) experiments on the detected ions to obtain structural information. researchgate.net Common metabolic transformations for sulfonamides include hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate (B86663).

The high sensitivity of modern LC-MS/MS systems allows for the detection of low-level metabolites, providing a comprehensive picture of the biotransformation pathways. rug.nl

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, provides highly accurate mass measurements, which is invaluable for the structural elucidation of unknown metabolites and for confirming the identity of this compound itself. nih.gov

The precise mass measurement allows for the determination of the elemental composition of an ion, significantly narrowing down the possibilities for its chemical formula. nih.gov When combined with fragmentation data from MS/MS experiments, HRMS can provide unambiguous identification of metabolites. This is particularly important when authentic standards of the metabolites are not available for comparison.

Spectroscopic Methods for Mechanistic Investigations

Spectroscopic techniques are vital for probing the structural features of this compound and for investigating its interactions with biological macromolecules, which can shed light on its mechanism of action.

Key spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound by providing detailed information about the hydrogen and carbon atoms in the molecule.

Infrared spectroscopy is useful for identifying the functional groups present in this compound. The characteristic absorption bands for the sulfonyl (S=O), N-H, and ether (C-O-C) groups can confirm the integrity of the molecule. While specific spectroscopic studies on this compound are not widely published, data from related sulfonamide compounds can provide a basis for expected spectral features.

Nuclear Magnetic Resonance (NMR) in Ligand-Protein Binding

While specific published research employing Nuclear Magnetic Resonance (NMR) to detail the ligand-protein binding of this compound is not readily found, NMR spectroscopy stands as a formidable technique for elucidating such interactions in solution at an atomic resolution. This method offers significant insights into binding affinity, the kinetics of the interaction, and the identification of specific amino acid residues at the protein's binding site that engage with the ligand.

A primary NMR technique for this purpose is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. In a representative CSP experiment, a series of 2D Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for a ¹⁵N-labeled protein, both in the absence and in the presence of varying concentrations of a ligand like this compound. The binding of the ligand alters the chemical environment of the amino acid residues within the binding pocket, which in turn causes shifts in the positions of their corresponding peaks in the HSQC spectrum. By tracking these chemical shift changes, the binding site can be precisely mapped onto the protein's structure.

The characteristics of the binding interaction can also be deduced from NMR data. The appearance of the NMR signals is dependent on the rate of exchange between the free and bound states of the ligand. For weak to moderate binding, a fast exchange regime is common, where a single, population-averaged peak is observed to shift progressively as the ligand concentration increases. Conversely, for strong binding, a slow exchange regime is typical, characterized by the diminishing of the free protein peak and the concurrent emergence of a new peak representing the protein-ligand complex.

Another valuable NMR technique is Diffusion Ordered Spectroscopy (DOSY), which can also be utilized to investigate protein binding. DOSY differentiates NMR signals of various species based on their diffusion rates, which correlate with their molecular size. When a small molecule such as this compound binds to a significantly larger protein, its effective size increases, leading to a decreased diffusion rate. By measuring the diffusion coefficient of the ligand with and without the protein, it is possible to determine the fraction of the bound ligand and to estimate the binding affinity.

Illustrative Data for NMR Titration

The table below exemplifies the data that would be produced from a hypothetical NMR titration experiment of a ¹⁵N-labeled protein with this compound, which could be used to determine the dissociation constant (K_d).

| Ligand Concentration (µM) | Chemical Shift Change (Δδ) of a Binding Site Residue (ppm) |

| 0 | 0.000 |

| 10 | 0.050 |

| 25 | 0.115 |

| 50 | 0.200 |

| 100 | 0.310 |

| 250 | 0.450 |

| 500 | 0.550 |

| 1000 | 0.590 |

| 2000 | 0.600 |

| This is a hypothetical data table for illustrative purposes. |

X-ray Crystallography for Co-crystal Structures and Binding Conformation

Similar to NMR, specific X-ray crystallography data for this compound complexed with a protein is not widely available in public databases. Nevertheless, X-ray crystallography remains a fundamental technique in structural biology, offering a high-resolution view of the three-dimensional atomic arrangement in a protein-ligand complex. This methodology provides exceptionally detailed information regarding the binding mode and conformation of the ligand within the protein's active site.

The experimental procedure generally involves the co-crystallization of the target protein with the ligand. This is achieved by growing crystals from a solution containing both the protein and this compound. An alternative approach is to soak pre-grown crystals of the apo-protein (protein without the ligand) in a solution containing the ligand, which allows the ligand to diffuse into the crystal and bind.

After obtaining suitable crystals, they are subjected to an X-ray beam. The diffraction of the X-rays by the electrons in the crystal's atoms generates a distinct diffraction pattern. Through the analysis of the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule is constructed. The known amino acid sequence of the protein is then fitted into this map, and crucially, the electron density corresponding to the bound ligand is identified and modeled.

The resultant co-crystal structure provides vital information for understanding the ligand's mechanism of action and is instrumental in structure-based drug design. It delineates the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. For a molecule such as this compound, a co-crystal structure would precisely illustrate the orientation of the phenoxyethyl and methanesulfonamide (B31651) moieties within the binding pocket and identify the interacting amino acid residues. This level of detail is indispensable for the rational design of more potent and selective inhibitors.

Illustrative Data for a Hypothetical Co-Crystal Structure Analysis

The following table presents the type of information that would be derived from a successful X-ray co-crystal structure determination of this compound bound to a target protein.

| Parameter | Value |

| PDB ID | Hypothetical: 9XYZ |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Ligand Occupancy | 0.95 |

| Key Intermolecular Interactions | |

| Atom in Ligand | Atom in Protein Residue |

| Sulfonamide Oxygen-1 | Backbone NH of Valine 121 |

| Sulfonamide NH | Side-chain OH of Threonine 199 |

| Phenyl Ring | Side-chain of Leucine 198 |

| Phenyl Ring | Side-chain of Phenylalanine 131 |

| Ether Oxygen | Side-chain NH₂ of Asparagine 67 |

| This is a hypothetical data table for illustrative purposes. |

Challenges and Future Directions in N 2 Phenoxyethyl Methanesulfonamide Research

Addressing Specificity and Selectivity Challenges for Molecular Targets

A primary challenge in the development of any new therapeutic agent is ensuring it interacts specifically with its intended molecular target while minimizing off-target effects. For a sulfonamide-containing compound like N-(2-phenoxyethyl)methanesulfonamide, the methanesulfonamide (B31651) group is critical. This functional group can form hydrogen bonds with biological molecules, such as the amino acid residues in an enzyme's active site, which can influence the molecule's biological function.

Future research would need to identify the protein(s) that this compound binds to. The key challenge lies in achieving high selectivity for a single target to avoid unintended physiological effects. For a related compound, N-(2-iodophenyl)methanesulfonamide, the iodine atom is noted to participate in halogen bonding, which can enhance interactions with proteins. For this compound, the phenoxyethyl group will be the primary determinant of selectivity. High-throughput screening and computational docking studies would be essential first steps to identify potential targets and predict binding affinity and selectivity.

Table 1: Potential Molecular Interactions

| Functional Group | Potential Interaction Type | Biological Significance |

| Methanesulfonamide | Hydrogen Bonding | Can anchor the molecule to a protein's active site, influencing its function. |

| Phenoxyethyl Group | Hydrophobic & Van der Waals Interactions | Crucial for determining binding specificity and selectivity for a particular molecular target. |

| Ether Linkage | Hydrogen Bond Acceptor | May form additional interactions within a binding pocket to increase affinity. |

Development of Advanced Delivery Systems and Formulation Strategies

Once a compound demonstrates promising activity and selectivity, the next hurdle is its effective delivery to the target site within the body. The physicochemical properties of this compound, such as its solubility, stability, and molecular weight (215.27 g/mol ), would dictate the need for advanced formulation strategies. sigmaaldrich.com

Should the compound exhibit poor solubility or stability, researchers could explore various advanced delivery systems. Nanostructured carriers like cubosomes, which are formed from self-assembling amphiphilic lipids, offer a promising approach. nih.gov These systems can encapsulate hydrophobic, hydrophilic, or amphiphilic drugs, potentially improving their bioavailability and protecting them from degradation. nih.gov The development of such a system for this compound would involve screening various lipids and surfactants to create stable nanoparticles that can effectively load and release the compound.

Exploration of Novel Therapeutic Targets and Polypharmacology

The initial stages of research would focus on identifying a primary therapeutic target for this compound. However, modern drug discovery also embraces the concept of polypharmacology, where a compound is designed to interact with multiple targets to achieve a greater therapeutic effect, particularly in complex diseases.

Future research could explore if this compound modulates novel therapeutic targets, such as pathogenic helper T-cells (Th2) involved in immune-mediated diseases or newly identified signaling pathways in cancer. nih.gov This exploration involves screening the compound against a wide array of disease models and target panels. Identifying a multi-target profile could open up new therapeutic avenues but also complicates the optimization process, as balancing activity across multiple targets is a significant challenge.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

To fully understand the biological effects of this compound, its development would greatly benefit from the integration of "omics" technologies. frontiersin.org These tools provide a system-wide view of a drug's impact on cellular processes. nih.gov

Genomics could identify genetic variants that influence an individual's response to the compound, paving the way for personalized medicine. nih.gov

Proteomics would analyze changes in protein expression and post-translational modifications after treatment, helping to confirm the compound's mechanism of action and uncover off-target effects. frontiersin.org

Metabolomics would study changes in the cellular metabolic profile, revealing downstream effects on biochemical pathways and identifying potential biomarkers of drug efficacy or toxicity. nih.govnih.gov

By combining these datasets, researchers can build a comprehensive model of the compound's physiological effects, identify potential safety liabilities early, and discover biomarkers for patient stratification. nih.gov

Table 2: Application of Omics Technologies in Future Research

| Omics Technology | Research Application for this compound | Potential Insights |

| Genomics | Identify genetic polymorphisms affecting drug response. | Biomarkers for patient sensitivity or resistance. nih.gov |

| Proteomics | Profile changes in protein expression upon treatment. | Confirmation of molecular target engagement and off-target effects. frontiersin.org |

| Metabolomics | Analyze shifts in small-molecule metabolites. | Understanding of downstream pathway modulation and identification of efficacy biomarkers. nih.gov |

Translational Research Perspectives from Preclinical Findings

Translational research is the bridge between promising preclinical findings and clinical application. Assuming future preclinical studies (in vitro and in animal models) demonstrate both efficacy and an acceptable safety profile for this compound, the focus would shift to its translational potential.

This involves several key considerations:

Pharmacokinetics: How is the drug absorbed, distributed, metabolized, and excreted (ADME)?

Pharmacodynamics: What is the relationship between the drug concentration and its effect?

Scalable Synthesis: Can the compound be produced in large quantities in a cost-effective and reproducible manner?

Regulatory Path: What preclinical data package is required to gain approval for human trials?

The ultimate goal is to translate the laboratory findings into a viable therapeutic that can be tested in humans. This requires a rigorous, multi-faceted research program that systematically addresses each of these translational hurdles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-phenoxyethyl)methanesulfonamide, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-phenoxyethylamine with methanesulfonyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by slow warming to room temperature and stirring for 2–4 hours. Triethylamine is typically added to scavenge HCl .

- Optimization : Yield improvements (e.g., >75%) are achieved by maintaining anhydrous conditions, using a 1:1.2 molar ratio of amine to sulfonyl chloride, and quenching with ice-water to precipitate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- FT-IR : Validate sulfonamide bonds (S=O asymmetric stretch at ~1320–1350 cm⁻¹ and symmetric stretch at ~1140–1160 cm⁻¹) .

- NMR : ¹H NMR should show resonances for the phenoxy group (δ 6.8–7.3 ppm, multiplet), ethylene spacer (δ 3.5–4.0 ppm, triplet), and sulfonamide NH (δ 5.2–5.5 ppm, broad) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. What purification methods are effective for removing by-products like unreacted sulfonyl chloride?

- Recrystallization : Use ethanol/water (3:1 v/v) to isolate high-purity crystals (melting point: 82–85°C) .

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent removes polar impurities .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular orbitals, electrostatic potential surfaces, and UV-Vis transitions. For example, HOMO-LUMO gaps (~5.2 eV) correlate with experimental absorbance at 270 nm .

- Applications : Predict reactivity in electrophilic substitution or hydrogen-bonding interactions (e.g., sulfonamide NH as a hydrogen-bond donor) .

Q. What strategies resolve contradictions in spectral data between experimental and theoretical results?

- Case Study : Discrepancies in ¹³C NMR chemical shifts (e.g., calculated vs. observed δ for the sulfonamide carbon) arise from solvent effects. Use polarizable continuum models (PCM) in DFT to simulate solvent environments (e.g., DMSO or chloroform) .

- Validation : Cross-check with X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles .

Q. How does the compound’s conformation influence its reactivity in cross-coupling reactions?

- Steric Effects : The phenoxyethyl group creates a steric barrier, reducing accessibility to the sulfonamide nitrogen. Use bulky ligands (e.g., XPhos) in palladium-catalyzed N-arylation to mitigate this .

- Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the aromatic ring, requiring activating substituents (e.g., –OCH₃) for Suzuki-Miyaura coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.